Gallium;manganese
Description
Gallium (Ga) and manganese (Mn) form a range of compounds with unique structural, electronic, and magnetic properties. These compounds are pivotal in materials science, electronics, and catalysis. Key examples include:
Properties
Molecular Formula |
GaMn |
|---|---|
Molecular Weight |
124.661 g/mol |
IUPAC Name |
gallium;manganese |
InChI |
InChI=1S/Ga.Mn |
InChI Key |
VFLRPJJARDQRAC-UHFFFAOYSA-N |
Canonical SMILES |
[Mn].[Ga] |
Origin of Product |
United States |
Preparation Methods
Reduction Reactions in Aqueous Media
The spontaneous reduction of manganese salts at liquid gallium interfaces enables synthesis of Ga-Mn oxide composites with tunable morphologies. As demonstrated by Hoffman et al., gallium particles (1–5 μm) immersed in Mn(NO3)2 solutions at 35–50°C form interconnected MnOx nanostructures (nanorods, wrinkled sheets) through interfacial redox reactions. X-ray photoelectron spectroscopy confirms Mn3+/Mn4+ oxidation states dominate the composite shell, with Ga0 core preservation due to gallium's low melting point (29.8°C). Varying Mn2+ concentration (0.1–1.0 M) modulates oxide shell thickness from 15 nm to 120 nm, directly correlating with bandgap reduction from 4.2 eV to 3.5 eV.
Sol-Gel Processing of Ga-Mn Ferrites
MgxGa1-xFe2O4 nanoparticles synthesized via citrate-nitrate sol-gel exhibit superior magnetic properties when Mn substitutes Fe3+ sites. Using stoichiometric ratios of Ga(NO3)3·9H2O and Mn(CH3COO)2·4H2O in ethylene glycol, annealing at 600°C produces 14 nm spherical particles with saturation magnetization (Ms) reaching 46.4 emu/g at x=0.6. The sol-gel process achieves 98.7% phase purity compared to 89.2% in co-precipitation methods, attributed to improved cation homogeneity during gel polymerization.
Electrochemical Gallium Purification
High-purity Ga (99.999%) prerequisite for compound synthesis is achieved through Hoffman's electrolytic method:
- Dissolve crude Ga in HCl (6M) with ether extraction of Fe, Mo, Au impurities
- Precipitate remaining contaminants via H2S gas saturation
- Electrolyze alkaline solution (10% NaOH) at 4–5V using Pt electrodes
This process reduces trace metal impurities to <10 ppm, enabling reproducible synthesis of Ga-Mn intermetallics.
Vapor-Phase Deposition Methods
Magnetron Sputtering of Ga-Mn Thin Films
RF magnetron sputtering with Mn-doped Ga2O3 targets (2–8% Mn) produces epitaxial films on c-plane sapphire. Process parameters:
| Parameter | Optimal Value |
|---|---|
| Base Pressure | 5×10^-6 Torr |
| Ar Flow Rate | 20 sccm |
| Sputtering Power | 150 W |
| Substrate Temp. | 500°C |
Post-deposition annealing at 800°C in N2/H2 (9:1) activates Mn3+ centers, yielding room-temperature ferromagnetism with coercivity <100 Oe.
Arc Discharge Synthesis of Mn-Doped GaN
Chinese patent CN102431977A details Mn-GaN nanowire growth via DC arc discharge:
- Mn (99.99%)/Ga2O3 (0.3:1 mass ratio) mixed and compressed into anode
- N2/NH3 (50–80% NH3) plasma at 80–120A, 20V
- 10–30 minute reaction produces 50–100 nm diameter nanowires with 3.7% Mn incorporation
Solid-State Reaction Approaches
High-Temperature Alloying
Ga-Mn intermetallics (Ga6Mn, Ga3Mn) form via sealed ampoule reactions at 800–1000°C. Phase purity requires strict stoichiometric control:
- Weigh Ga:Mn in 3:1 molar ratio
- Load into quartz tube under 10^-5 Torr vacuum
- Ramp to 1000°C at 5°C/min, hold 48h
- Quench in liquid N2 to prevent phase separation
Resulting alloys exhibit metallic bonding confirmed by Hall effect measurements (carrier density 10^22 cm^-3).
Nanostructured Material Fabrication
Core-Shell Ga@MnOx Nanoparticles
Ultrasonic dispersion of liquid Ga in MnCl2 solution produces 200–500 nm core-shell structures:
- 20 kHz probe sonication for 30 min
- Centrifugal separation at 8000 rpm
- Vacuum drying at 60°C
TEM analysis shows amorphous MnOx shells (5–30 nm) surrounding crystalline Ga cores.
Post-Synthesis Optimization
Annealing Treatments
Annealing Ga-Mn ferrites at 700°C under forming gas (95% N2, 5% H2) increases Ms by 18% through:
Impurity Band Engineering
In GaMnAs, adjusting Mn doping (5–8%) shifts Fermi level within impurity bands, enabling Curie temperature control from 80K to 173K. Secondary ion mass spectrometry quantifies interstitial Mn reduction from 10^19 cm^-3 to 10^17 cm^-3 through low-temperature (200°C) annealing.
Chemical Reactions Analysis
Liquid-Phase Composite Formation
When liquid Ga particles are sonicated in aqueous Mn-rich solutions, spontaneous redox reactions occur at the Ga-Mn interface :
This reaction produces Mn oxide nanostructures (e.g., MnO, Mn₃O₄) that coalesce into a continuous inorganic network around liquid Ga particles .
Table 1: Reaction Conditions and Composite Properties
| Mn Salt Concentration (M) | Composite Morphology | Bandgap (eV) |
|---|---|---|
| 0.05 | Wrinkled MnO sheets | 2.8 |
| 0.10 | Mn₃O₄ nanoneedles | 2.4 |
| 0.20 | Mixed-phase rods | 2.1 |
Post-annealing at 300–500°C enhances crystallinity and reduces defect density in the Mn oxide shell .
Redox Behavior and Electronic Interactions
In Ga-Mn systems, manganese exhibits variable oxidation states (Mn²⁺, Mn³⁺, Mn⁴⁺), influencing both structural and electronic properties:
Redox Dynamics
-
Ga as a Reductant : Liquid Ga reduces Mn²⁺ ions, forming Mn oxides while oxidizing Ga to Ga³⁺ .
-
Charge Transfer : Hole-mediated interactions in Mn-doped Ga systems (e.g., Ga₁₋ₓMnₓAs) occur via impurity bands rather than the valence band .
Key Findings :
-
Mn doping in GaAs creates an impurity band 0.1–0.3 eV above the valence band maximum, critical for ferromagnetic coupling .
-
Interstitial Mn (Mnᵢ) and arsenic antisites (AsGa) act as compensating defects, reducing hole concentration and Curie temperature (T~C~) .
Table 2: Mn Doping Levels vs. Magnetic Properties
| Mn Concentration (%) | T~C~ (K) | Resistivity (Ω·cm) |
|---|---|---|
| 3 | 60 | 0.015 |
| 5 | 90 | 0.020 |
| 8 | 110 | 0.035 |
Structural and Kinetic Considerations
The Ga-Mn interface exhibits unique structural dynamics due to Ga’s low melting point (29.8°C) and Mn’s high reactivity:
Phase Evolution
-
Liquid Ga Core-Shell Structures : Mn oxides form epitaxial layers on Ga particles, with thicknesses ranging from 5–50 nm depending on reaction time .
-
Defect Engineering : Post-synthesis annealing at 400°C reduces Mnᵢ defects by 70%, improving magnetic ordering .
Reaction Kinetics
Scientific Research Applications
Gallium manganese compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts and in the synthesis of advanced materials. In biology and medicine, gallium compounds have shown promise as antimicrobial agents due to their ability to mimic iron and disrupt bacterial metabolism . Additionally, gallium manganese compounds are used in the development of semiconductors and other electronic devices .
Mechanism of Action
The mechanism of action of gallium manganese compounds involves the replacement of iron in redox enzymes, effectively inhibiting bacterial growth by targeting multiple iron/heme-dependent biological processes . This unique mechanism makes gallium manganese compounds effective antimicrobial agents and highlights their potential in medical applications.
Comparison with Similar Compounds
(i) Manganese-Activated Gallium Oxide (Ga₂O₃:Mn)
Ga₂O₃:Mn is a luminescent material synthesized via sol-gel techniques. Its thin films exhibit enhanced electro-luminance (>100 cd/m²) due to reduced crystal defects and optimized annealing temperatures (800–1000°C) . Applications span electroluminescent devices and optoelectronics.
(ii) MnP/GaP Interfaces
In semiconductor systems, MnP nanocrystals (NCs) grown on GaP substrates involve substitution reactions where Ga atoms at the interface are replaced by Mn. The enthalpy of formation (ΔHf) for MnP (−115.564 kJ/mol⁻¹ at 900 K) is more favorable than GaP (−109.086 kJ/mol⁻¹), driving interfacial stability .
(iii) Mn-Doped Gallium Nitride (GaN:Mn)
Co-doping GaN with Mn and carbon (C) modifies its electrical and optical properties. Mn introduces paramagnetic behavior, while C influences carrier concentration. Hall effect measurements reveal distinct resistivity profiles compared to singly doped GaN .
(iv) Manganese Gallium Oxide (Mn-Ga-O)
In situ thermodiffractometry shows phase separation at 500°C (to Mn₂O₃) and β-Ga₂O₃ formation at 750°C. Magnetic studies indicate paramagnetism, with inverse susceptibility linearity confirming Curie-Weiss behavior .

Comparison with Similar Compounds
Gallium;manganese compounds are compared to structurally or functionally analogous systems below:
(i) Ga₂O₃:Mn vs. Fe-Doped Ga₂O₃ (Ga₂O₃:Fe)
Key Insight : Mn doping enhances visible-light emission, while Fe doping favors UV-range applications. Sol-gel methods yield superior crystallinity compared to sputtering .
(ii) Mn-Doped GaN vs. Cr-Doped GaN (GaN:Cr)
Key Insight: Cr doping induces ferromagnetism, making GaN:Cr suitable for memory devices, while Mn’s paramagnetism limits its use to non-magnetic optoelectronics .
(iii) MnP/GaP vs. GaAs/AlAs Heterostructures
Key Insight : The higher ΔHf of MnP stabilizes GaP interfaces, whereas GaAs/AlAs systems prioritize infrared applications due to narrower bandgaps .
(iv) GaCl₃ vs. AlCl₃ (Lewis Acid Catalysts)
Key Insight : GaCl₃’s redox versatility and Fe(III)-like coordination enable unique catalytic pathways, unlike AlCl₃’s rigid reactivity .
Q & A
Q. What are the common synthesis methods for gallium-manganese compounds, and how do they influence structural properties?
Methodological Answer: Gallium-manganese compounds are typically synthesized via solvothermal methods, solid-state reactions, or chemical vapor deposition. For solvothermal synthesis (e.g., nanocrystalline spinels), precursors like acetylacetonates are dissolved in organic solvents and heated under controlled pressure . Structural outcomes depend on parameters such as temperature (linear correlation with crystallinity, as shown in Figure 13a) and precursor ratios. X-ray diffraction (XRD) and energy-dispersive spectroscopy (EDS) are critical for validating phase purity and stoichiometry.
Q. How can researchers characterize the electronic structure of gallium-manganese alloys?
Methodological Answer: Use X-ray photoelectron spectroscopy (XPS) to analyze oxidation states and electron energy-loss spectroscopy (EELS) for bandgap measurements. For example, absorption peaks in UV-Vis spectra (e.g., Figure 13b) correlate with electronic transitions, while magnetic circular dichroism (MCD) can probe spin-polarized states. Ensure calibration against standard reference materials to minimize instrumental errors .
Q. What are the standard protocols for ensuring reproducibility in gallium-manganese sample preparation?
Q. How can machine learning improve the analysis of gallium concentration in complex matrices?
Methodological Answer: Convolutional neural networks (CNNs) trained on laser-induced breakdown spectroscopy (LIBS) data can rapidly identify gallium spectral signatures in plutonium matrices, achieving a detection limit of 0.05 wt% . Implement open-source frameworks like TensorFlow to train models on normalized spectral data. Validate against traditional ICP-MS results to address potential overfitting .
Q. What experimental strategies resolve contradictions in reported magnetic properties of gallium-manganese oxides?
Methodological Answer: Discrepancies in magnetic moments (e.g., Figure 13c) often arise from impurity phases or measurement techniques. Use in situ XRD during SQUID magnetometry to correlate structural transitions with magnetic behavior. Statistically analyze hysteresis loops across multiple samples to distinguish intrinsic properties from artifacts .
Q. How do researchers design experiments to isolate gallium-manganese interfacial effects in catalytic applications?
Methodological Answer: Employ surface-sensitive techniques like scanning tunneling microscopy (STM) and Auger electron spectroscopy (AES) to map active sites. Design control experiments with gallium/manganese monolayers on inert substrates (e.g., SiO₂). Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate experimental scope and resource allocation .
Data Analysis & Validation
Q. What statistical methods are optimal for analyzing gallium-manganese alloy datasets with high variability?
Methodological Answer:
Apply ANOVA to compare group means across synthesis batches. For non-normal distributions, use non-parametric tests like Kruskal-Wallis. Report confidence intervals (95%) and effect sizes to contextualize significance. Tools like Python’s SciPy or R’s nlme package facilitate robust analysis .
Q. How can researchers address spectral interference in gallium-manganese LIBS data?
Methodological Answer: Preprocess spectra with wavelet transforms to isolate gallium emission lines (e.g., 403.3 nm) from overlapping manganese peaks. Validate with synthetic spectra spiked with known concentrations. Cross-check results using secondary techniques like EDX .
Experimental Design Frameworks
Q. What frameworks guide hypothesis-driven research on gallium-manganese phase diagrams?
Methodological Answer: Adopt the PICO framework:
Q. How do researchers optimize gallium-manganese thin-film deposition parameters for reproducibility?
Methodological Answer: Design a Taguchi matrix to test variables (e.g., sputtering power, substrate temperature). Use response surface methodology (RSM) to identify optimal conditions. Publish raw deposition parameters and AFM roughness data in supplementary materials .
Tables of Key Techniques
Q. Guidelines for Methodological Rigor
- Reproducibility : Archive raw datasets in repositories like Zenodo, with DOI links in manuscripts .
- Conflict Resolution : Host interdisciplinary workshops to align interpretations of contradictory data (e.g., magnetic vs. structural analyses) .
- Ethical Compliance : Adhere to institutional safety protocols for handling manganese compounds (e.g., OSHA guidelines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
